SAR Evidence: 4-Ethyl Substitution Maximizes Antihypertensive Potency in the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Class
In a series of 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-ones, the compound bearing the 4-ethyl substituent was identified as the most active, establishing a key SAR principle [1]. This finding positions the 4-ethyl group, which is present on the target compound, as a critical pharmacophoric feature for maximizing potency within this scaffold. This is a class-level inference, as the target compound's 8-ethyl substituent differs from the 8-[2-(3-indolyl)ethyl] group in the comparator series.
| Evidence Dimension | Antihypertensive Activity (Qualitative SAR) |
|---|---|
| Target Compound Data | 4-ethyl substituent present (qualitatively linked to maximum activity in class) |
| Comparator Or Baseline | 4-H, 4-methyl, and 4-propyl analogs were less active than the 4-ethyl analog within the 8-[2-(3-indolyl)ethyl] series |
| Quantified Difference | Not explicitly quantified for the target compound; the 4-ethyl analog was described as the most active in the comparator series. |
| Conditions | Spontaneous hypertensive rat (SHR) model (Caroon et al., J. Med. Chem. 1981) |
Why This Matters
This SAR evidence indicates that the 4-ethyl group is a privileged substituent for biological activity in this chemical class, providing a scientific basis for selecting the 4,8-diethyl compound over analogs with alternative 4-position substituents in programs targeting related mechanisms.
- [1] Caroon, J. M.; Clark, R. D.; Kluge, A. F.; Nelson, O. E.; Strosberg, A. M.; Whiting, R. L. Synthesis and Antihypertensive Activity of a Series of 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones. J. Med. Chem. 1981, 24 (11), 1320–1328. DOI: 10.1021/jm00143a012. View Source
